![molecular formula C19H23N5O4 B2926397 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 899945-52-9](/img/structure/B2926397.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide
カタログ番号:
B2926397
CAS番号:
899945-52-9
分子量:
385.424
InChIキー:
ZYZNCPNLTQMEHN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidin derivative, which is a type of N-heterocycle . N-heterocycles are a class of organic compounds that contain nitrogen atoms in a ring structure and are widely present in many natural products and therapeutically applicable compounds .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidin core, which is a fused ring structure containing nitrogen atoms . It also has a tert-butyl group and an ethoxyphenyl group attached to it.科学的研究の応用
Anticancer Activity
- Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide and tested them for anticancer activity. They found that one compound demonstrated notable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).
Histamine Release Inhibition and Cytotoxic Activity
- Quintela et al. (2001) synthesized a series of 1H-pyrazolo[3,4-d]pyrimidines and studied their effect on histamine release from rat peritoneal mast cells. Some compounds showed inhibition of histamine release, and two compounds displayed cytotoxic activity against human colon cancer cells (Quintela et al., 2001).
Antimalarial Drug Synthesis
- Magadum and Yadav (2018) used a compound structurally related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Insecticidal and Antibacterial Potential
- Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated them for insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Radioligand Imaging
- Dollé et al. (2008) reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for use as selective ligands in radioligand imaging (Dollé et al., 2008).
Antibacterial Activity and Redox Properties
- Koshelev et al. (2020) synthesized benzotriazole, cyclic amides, and pyrimidine derivatives, containing 2,6-di-tert-butyl-phenol fragments, and tested them for antibacterial activity and redox properties (Koshelev et al., 2020).
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-5-27-13-6-8-14(9-7-13)28-11-16(25)22-23-12-20-17-15(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNCPNLTQMEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-...
Cat. No.: B2926318
CAS No.: 941931-41-5
5-bromo-N-(3-chlorophenyl)furan-2-carboxamide
Cat. No.: B2926319
CAS No.: 59282-22-3
N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-y...
Cat. No.: B2926322
CAS No.: 361149-19-1
5-(3-methylphenyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Cat. No.: B2926323
CAS No.: 885460-02-6
顧客に最も人気
(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3...
Cat. No.: B2926336
CAS No.: 1629681-80-6; 304858-45-5; 755025-16-2
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)


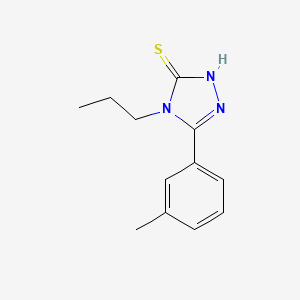
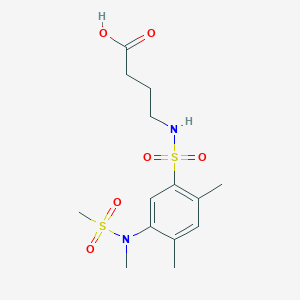
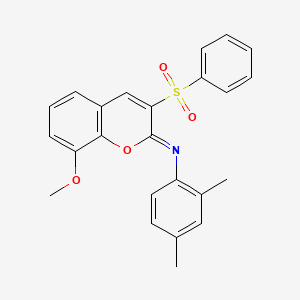
![N-[(4-methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2926328.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)

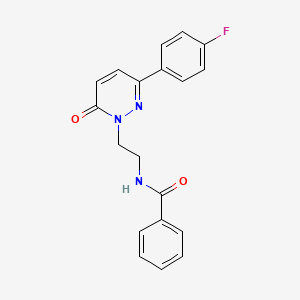
![N-(2-chlorobenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2926332.png)
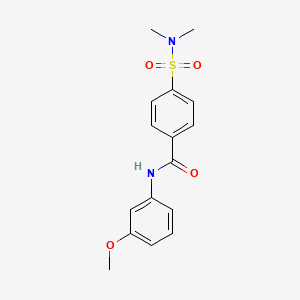
![8-(4-ethoxyphenyl)-2-(3-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926335.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)
